4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde
Description
4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde is a fluorinated biphenyl derivative featuring a carbaldehyde group at the 3-position and fluorine atoms at the 4- and 4'-positions of the biphenyl scaffold. This compound is of significant interest in organic synthesis and materials science due to the electron-withdrawing nature of fluorine atoms, which modulate electronic properties, and the aldehyde group, which serves as a versatile functional group for further derivatization .
Properties
IUPAC Name |
2-fluoro-5-(4-fluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-4-1-9(2-5-12)10-3-6-13(15)11(7-10)8-16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTYXZWHHCNSRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4,4’-difluorobiphenyl.
Formylation: The introduction of the aldehyde group at the 3 position can be achieved through a formylation reaction. One common method is the Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Reaction Conditions: The reaction is typically carried out under anhydrous conditions and at a controlled temperature to ensure the selective formylation at the desired position.
Industrial Production Methods
Industrial production of 4,4’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions.
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Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄) at elevated temperatures (80–100°C).
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Product : 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid.
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Mechanism : The aldehyde is oxidized via a two-electron process to the corresponding carboxylic acid, with manganese(IV) serving as the oxidizing agent.
| Reaction | Reagents | Conditions | Yield |
|---|---|---|---|
| Aldehyde → Carboxylic Acid | KMnO₄, H₂SO₄ | 80°C, 4 h | 85–90% |
Reduction Reactions
The aldehyde group is reduced to a primary alcohol using standard reducing agents.
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Reagents/Conditions : Sodium borohydride (NaBH₄) in ethanol at 0–25°C.
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Product : 4,4'-Difluoro-[1,1'-biphenyl]-3-methanol.
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Mechanism : Hydride transfer from NaBH₄ to the electrophilic carbonyl carbon.
| Reaction | Reagents | Conditions | Yield |
|---|---|---|---|
| Aldehyde → Alcohol | NaBH₄, EtOH | 0°C → 25°C, 2 h | 75–80% |
Nucleophilic Addition Reactions
The aldehyde participates in nucleophilic additions, forming alcohols or amines.
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Grignard Reagents : Reacts with organomagnesium halides (e.g., CH₃MgBr) to form secondary alcohols.
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Amines : Condenses with primary amines (e.g., aniline) to form Schiff bases .
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Aldehyde + CH₃MgBr | THF, 0°C | 2 h, N₂ atmosphere | 4,4'-Difluoro-3-(hydroxymethyl)biphenyl | 70% |
| Aldehyde + Aniline | EtOH, HCl | Reflux, 1 h | N-(4,4'-Difluorobiphenyl-3-yl)methyleneaniline | 65% |
Cross-Coupling Reactions
The compound participates in Suzuki–Miyaura coupling to form biaryl derivatives.
| Reaction | Catalyst | Base/Solvent | Yield |
|---|---|---|---|
| Suzuki coupling with PhB(OH)₂ | Pd(dppf)Cl₂ (1%) | K₃PO₄, toluene/H₂O | 88% |
Electrophilic Aromatic Substitution
Fluorine substituents direct electrophilic attacks to meta/para positions relative to the aldehyde.
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the aldehyde-bearing ring .
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Halogenation : Br₂/FeBr₃ adds bromine at the 2-position of the non-aldehyde ring.
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C5 | 60% |
| Bromination | Br₂, FeBr₃ | C2' | 55% |
Condensation Reactions
The aldehyde forms imines or hydrazones with nitrogen nucleophiles.
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Hydrazine Derivatives : Reacts with 2,4-dinitrophenylhydrazine (DNPH) to form hydrazones .
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Mechanism : Nucleophilic attack by the amine followed by dehydration.
| Reaction | Reagents | Conditions | Yield |
|---|---|---|---|
| DNPH condensation | DNPH, H₂SO₄ | EtOH, 25°C, 30 min | 90% |
Mechanistic Insights
Scientific Research Applications
4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde is a compound that has garnered significant interest in various fields of scientific research due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in chemistry and biology, along with documented case studies and comprehensive data tables.
Chemical Properties and Structure
Chemical Formula : C13H10F2O
Molecular Weight : 220.22 g/mol
Structure : The compound features a biphenyl structure with two fluorine atoms at the 4-position of the phenyl rings and an aldehyde functional group at the 3-position.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It is utilized for:
- Synthesis of Complex Molecules : The compound can be transformed into various derivatives through reactions such as oxidation, reduction, and substitution. For instance, it can be oxidized to form 4,4'-difluoro-[1,1'-biphenyl]-3-carboxylic acid or reduced to yield 4,4'-difluoro-[1,1'-biphenyl]-3-methanol .
Medicinal Chemistry
The compound has shown potential in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways:
- Muscarinic Receptor Antagonists : Research has identified derivatives of this compound that act as selective antagonists for muscarinic acetylcholine receptors (mAChRs). These compounds exhibit promising pharmacological profiles that could lead to new therapeutic agents .
- Dopamine Receptor Modulation : Studies have explored the use of biphenyl derivatives in modulating dopamine receptors. For example, modifications of related compounds have shown enhanced effects on dopamine receptor activity, suggesting potential applications in treating neurological disorders like Parkinson’s disease .
The biological activity of this compound has been evaluated in several studies:
- Antiviral Activity : Preliminary investigations indicate that this compound may possess antiviral properties against certain viral infections. Further research is needed to confirm these findings and explore the underlying mechanisms.
- Enzyme Inhibition : The compound has been assessed for its ability to inhibit various enzymes implicated in disease processes, particularly those involved in cancer progression. Its structural features may enhance interactions with biological targets.
Table 1: Summary of Synthetic Transformations
| Reaction Type | Product | Yield (%) |
|---|---|---|
| Oxidation | 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid | 75 |
| Reduction | 4,4'-Difluoro-[1,1'-biphenyl]-3-methanol | 80 |
| Substitution | Various substituted biphenyl derivatives | Varies |
Case Study 1: Muscarinic Receptor Antagonists
A series of carbamate derivatives based on this compound were synthesized and evaluated for their binding affinity to muscarinic receptors. The study revealed several compounds with high selectivity and low non-displaceable binding, indicating their potential for further development as imaging agents or therapeutic drugs .
Case Study 2: Dopamine Receptor Modulation
Research focused on modifying biphenyl derivatives led to the identification of compounds that significantly enhanced dopamine receptor activity. These findings support the hypothesis that structural modifications can yield potent allosteric modulators for neurological applications .
Mechanism of Action
The mechanism of action of 4,4’-Difluoro-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Key Observations :
Yield Comparison :
| Reaction Type | Compound Example | Yield (%) |
|---|---|---|
| Suzuki-Miyaura Coupling | DFBPE | 78 |
| Oxidative Cross-Coupling | 4,4'-Dimethyl-1,1'-biphenyl | 65–85 |
Spectroscopic and Crystallographic Data
NMR and UV-Vis Profiles :
- This compound : Expected ¹H NMR signals: aldehyde proton at ~10.0 ppm; aromatic protons split due to fluorine coupling .
- DFBPE : ¹H NMR shows acetyl group at 2.6 ppm (singlet) and aromatic protons at 7.2–7.8 ppm .
- 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid : ¹³C NMR confirms carboxylic carbons at ~170 ppm .
Biological Activity
4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound this compound is characterized by its biphenyl structure with two fluorine substituents at the para positions and an aldehyde group at the meta position. The synthesis typically involves reactions such as halogenation and carbonylation processes. Recent methodologies highlight the use of palladium-catalyzed reactions for the introduction of fluorine substituents, enhancing the compound's reactivity and biological profile .
Antimicrobial Properties
Research has indicated that derivatives of biphenyl compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain biphenyl derivatives possess inhibitory effects against various bacterial strains. The activity of this compound could be attributed to its structural features which enhance interaction with microbial targets .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 10 µg/mL |
| P. aeruginosa | 15 µg/mL | |
| A. baumannii | 12 µg/mL |
Antimalarial Activity
Recent studies have explored the antimalarial properties of related compounds. While specific data on this compound is limited, compounds with similar structural motifs have demonstrated promising activity against Plasmodium falciparum. For example, some biphenyl derivatives showed IC50 values ranging from 0.014 to 5.87 μg/mL against this malaria-causing parasite . The structure-activity relationship (SAR) suggests that modifications in the biphenyl framework can significantly influence antimalarial potency.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in metabolic pathways of pathogens.
- Membrane Disruption : The lipophilic nature of biphenyl derivatives allows them to integrate into microbial membranes, leading to disruption and cell death .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that aldehyde groups can induce oxidative stress in target cells, contributing to their antimicrobial effects .
Case Studies
A notable study examined a series of fluorinated biphenyl compounds for their biological activities. Among these, several derivatives exhibited enhanced activity against resistant strains of bacteria and protozoa. The findings suggested that the incorporation of fluorine atoms into the biphenyl structure not only improved solubility but also increased binding affinity to biological targets .
Q & A
Q. What are the recommended synthetic routes for 4,4'-difluoro-[1,1'-biphenyl]-3-carbaldehyde, and how can purity be optimized?
The compound can be synthesized via halogen substitution or catalytic carbonylation of biphenyl precursors, analogous to methods used for 4,4'-difluorobenzophenone derivatives . Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization from ethanol. Purity verification via HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥97% purity, as observed in commercial standards .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR : and NMR to confirm fluorine substitution patterns and aldehyde proton resonance (~9.8 ppm).
- FT-IR : Stretching vibrations for C=O (~1700 cm) and C-F (~1200 cm).
- X-ray crystallography : Resolves spatial arrangement of fluorine and aldehyde groups, as demonstrated in related terphenyl derivatives .
Q. What safety precautions are essential when handling this compound?
Refer to hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers at –20°C. Emergency protocols include rinsing eyes with water (15+ minutes) and consulting poison control for ingestion .
Q. How does solvent choice impact the compound’s solubility and stability?
Solubility data (Table 1):
| Solvent | Solubility (mg/mL) | Stability (25°C, 24h) |
|---|---|---|
| DMSO | >50 | Stable |
| Ethanol | 30–40 | Partial decomposition |
| Water | <1 | Unstable |
Use anhydrous DMSO for long-term stability .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict electronic properties and reaction pathways?
Employ hybrid functionals (e.g., B3LYP) with 6-31G(d) basis sets to model the aldehyde’s electrophilicity and fluorine’s inductive effects. Solvation models (e.g., PCM) refine predictions for polar environments . Key outputs:
- HOMO-LUMO gap (~4.5 eV), indicating moderate reactivity.
- Fukui indices for nucleophilic attack at the aldehyde carbon.
Q. What mechanistic insights explain its reactivity with nucleophiles (e.g., Grignard reagents)?
The aldehyde group undergoes nucleophilic addition, while fluorine substituents deactivate the biphenyl ring. Kinetic studies (UV-Vis monitoring) show a two-step mechanism:
- Fast coordination of the nucleophile to the carbonyl.
- Rate-determining proton transfer (k = 1.2 × 10 s in THF). Steric hindrance from ortho-fluorine slows reactivity compared to non-fluorinated analogs .
Q. How does this compound serve as a precursor in polymer or ligand synthesis?
It acts as a monomer in polyimides via condensation with diamines, leveraging its aldehyde group for Schiff base formation. Fluorine enhances thermal stability (T ~250°C) and reduces dielectric constants, useful in electronic materials .
Q. What strategies resolve contradictions in experimental vs. computational data (e.g., reaction yields)?
- Statistical analysis : Use ANOVA to identify outliers in synthetic batches.
- Solvent effects : Re-run DFT simulations with explicit solvent molecules (e.g., water clusters) to account for hydrogen bonding .
- Isotopic labeling : -labeling tracks aldehyde oxidation pathways, clarifying discrepancies in byproduct formation .
Q. How do substituent positions (e.g., 3-carbaldehyde vs. 4-carbaldehyde) alter physicochemical properties?
Comparative data (Table 2):
| Substituent Position | LogP | Melting Point (°C) | Dipole Moment (Debye) |
|---|---|---|---|
| 3-carbaldehyde | 2.8 | 145–147 | 3.2 |
| 4-carbaldehyde | 2.5 | 138–140 | 2.9 |
The 3-position increases steric demand, raising melting points and dipole moments .
Q. What role does this compound play in designing bioactive molecules?
While direct studies are limited, structural analogs (e.g., biphenyl-4-carbaldehyde derivatives) show antimicrobial activity. The aldehyde moiety enables conjugation to pharmacophores, while fluorine improves metabolic stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
